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Compound of Interest

Compound Name: 1-(2-Aminoethyl)piperidin-3-ol

Cat. No.: B1275175

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the
heterocyclic compound 1-(2-Aminoethyl)piperidin-3-ol. The methodologies and data
presented herein are intended to serve as a detailed reference for researchers and
professionals involved in the synthesis, characterization, and development of novel chemical
entities.

Introduction

1-(2-Aminoethyl)piperidin-3-ol is a substituted piperidine derivative featuring a primary amino
group and a hydroxyl group. Its structural complexity, with multiple functional groups and
stereochemical possibilities, necessitates a multi-faceted analytical approach for unambiguous
characterization. This guide outlines the key spectroscopic techniques and experimental
protocols required for its complete structural determination.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Aminoethyl)piperidin-3-ol is
presented in Table 1.
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Property Value Source

Molecular Formula C7H16N20 [Calculated]

Molecular Weight 144.22 g/mol [Calculated]

CAS Number 847499-95-0 Commercial Suppliers

Appearance Colorl'ess to pale yellow liquid Commercial Suppliers
or solid

Boiling Point Not available

Melting Point Not available

Solubility Soluble in polar solvents Inferred from structure

Spectroscopic Analysis and Data Interpretation

The structural elucidation of 1-(2-Aminoethyl)piperidin-3-ol relies on the synergistic
interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected data
and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of
the molecule.

The proton NMR spectrum provides information on the number of different types of protons and
their connectivity.

Table 2: Hypothetical *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
3.65 m 1H H-3 (CH-OH)
2.90 t,J=6.0Hz 2H -CHz2-NH:
2.75 m 1H H-2eq
2.60 t,J=6.0Hz 2H -N-CH2-CHz=-
2.45 m 1H H-6eq
2.30 m 1H H-2ax
2.15 m 1H H-6ax
1.90 m 1H H-4eq
1.75 m 1H H-5eq
1.60 m 1H H-4ax
1.45 m 1H H-5ax
1.30 brs 3H -NHz and -OH

Note: Chemical shifts and coupling constants are hypothetical but based on typical values for

similar structures.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.

Table 3: Hypothetical 13C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assignment
68.5 C-3 (CH-OH)
60.2 C-2

58.0 -N-CH2-CH2-
54.5 C-6

41.8 -CHz2-NH:
32.0 C-4

225 C-5

Note: Chemical shifts are hypothetical but based on typical values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Hypothetical IR Absorption Data (Liquid Film)

Frequency (cm™?) Intensity Assignment

3400-3200 Broad O-H and N-H stretching

3350, 3280 Medium N-H stretching (primary amine)

2930, 2850 Strong C-H stretching (aliphatic)

1590 Medium N-H bending (primary amine)

1100 Strong C-O stretching (secondary
alcohol)

1250-1020 Medium C-N stretching

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 5: Hypothetical Mass Spectrometry Data (ESI-MS)

m/z Relative Intensity (%) Assignment

145.1389 100 [M+H]*

127.1283 45 [M+H - H20]*

114.1232 30 [M+H - CH2NH2]*
98.1126 60 [Piperidine ring fragment]
84.0813 75 [Piperidine ring fragment]
71.0708 50 [Side chain fragment]
44.0500 85 [CH2CH2NHz]*

Note: The m/z values are calculated for the given fragments. Relative intensities are
hypothetical.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data are provided
below.

NMR Spectroscopy

e Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

o Sample Preparation: Dissolve approximately 10 mg of 1-(2-Aminoethyl)piperidin-3-ol in 0.7
mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

e H NMR Acquisition:

o Acquire the spectrum at 298 K.
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o Use a standard single-pulse experiment with a 30° pulse angle.
o Set the spectral width to 16 ppm.
o Acquire 16 scans with a relaxation delay of 2 seconds.

o Process the data with an exponential line broadening of 0.3 Hz.

e 13C NMR Acquisition:
o Acquire the spectrum at 298 K.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

[e]

o

Set the spectral width to 240 ppm.

[¢]

Acquire 1024 scans with a relaxation delay of 2 seconds.

[e]

Process the data with an exponential line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal
attenuated total reflectance (ATR) accessory.

o Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR
crystal. For a solid sample, place a small amount of the solid onto the crystal and apply

pressure using the anvil.

e Acquisition:
o Record the spectrum from 4000 to 400 cm™1,
o Co-add 16 scans at a resolution of 4 cm~1.

o Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Mass Spectrometry

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped
with an electrospray ionization (ESI) source.

e Sample Preparation: Prepare a 1 mg/mL solution of 1-(2-Aminoethyl)piperidin-3-ol in a
50:50 mixture of acetonitrile and water containing 0.1% formic acid.

e Acquisition:
o Infuse the sample solution into the ESI source at a flow rate of 5 pL/min.
o Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

o Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to
120 °C.

o For tandem MS (MS/MS), select the precursor ion [M+H]* and subject it to collision-
induced dissociation (CID) with argon as the collision gas.

Visualizations

The following diagrams illustrate the key relationships and workflows in the structural
elucidation of 1-(2-Aminoethyl)piperidin-3-ol.

Key Functional Groups

Hydroxyl Group
(Secondary Alcohol)

Chemical Structure

1-(2-Aminoethyl)piperidin-3-ol ( )

C7H1eN20

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1275175?utm_src=pdf-body
https://www.benchchem.com/product/b1275175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratgry

Check Availability & Pricing

Click to download full resolution via product page

Caption: Key structural features of 1-(2-Aminoethyl)piperidin-3-ol.

=

( IR Spectroscopy )

Click to download full resolution via product page

Caption: General workflow for spectroscopic structure elucidation.

Loss of H20 j\/age1

[M+H - H20]* [CH2CHzNHz]* Piperidine Fragments
m/z 127.1283 m/z 44.0500 m/z 98.1126, 84.0813

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1275175?utm_src=pdf-body-img
https://www.benchchem.com/product/b1275175?utm_src=pdf-body
https://www.benchchem.com/product/b1275175?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Proposed major fragmentation pathways in ESI-MS/MS.

Conclusion

The structural elucidation of 1-(2-Aminoethyl)piperidin-3-ol requires a combination of high-
resolution spectroscopic techniques. By carefully acquiring and interpreting NMR, IR, and MS
data, a complete and unambiguous structural assignment can be achieved. The detailed
protocols and expected data provided in this guide serve as a valuable resource for scientists
and researchers working with this and structurally related compounds, facilitating efficient and
accurate characterization critical for drug discovery and development programs.

 To cite this document: BenchChem. [Elucidating the Structure of 1-(2-Aminoethyl)piperidin-3-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1275175#1-2-aminoethyl-piperidin-3-ol-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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